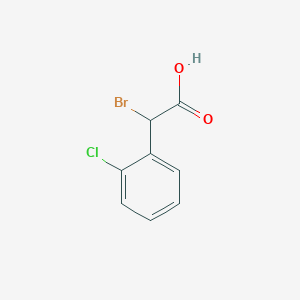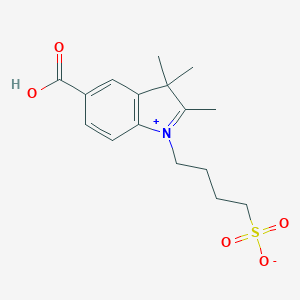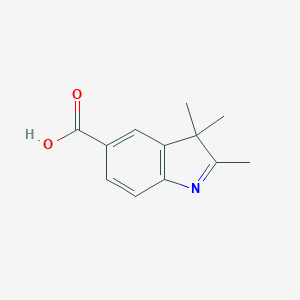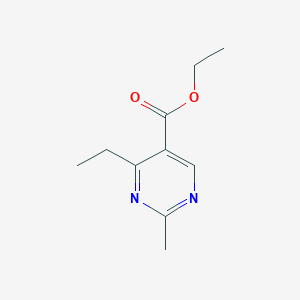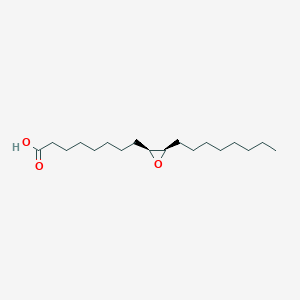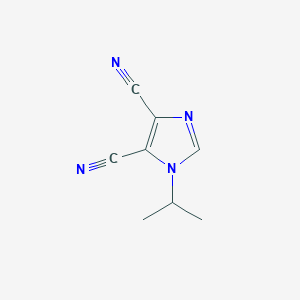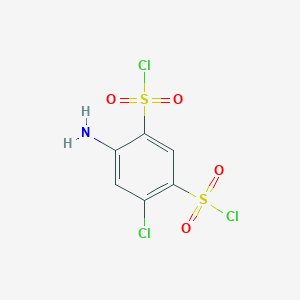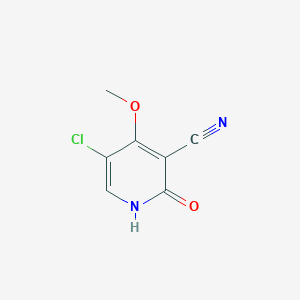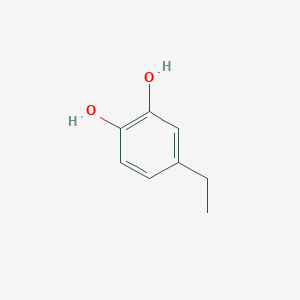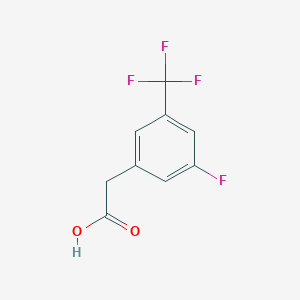
3-Fluoro-5-(trifluoromethyl)phenylacetic acid
Vue d'ensemble
Description
3-Fluoro-5-(trifluoromethyl)phenylacetic acid is a compound that is part of a broader class of fluoroorganic chemicals, which are of significant interest in pharmaceutical and biologically active compound synthesis due to their enhanced lipophilicity, bioavailability, and rapid uptake by organisms due to the presence of fluorine atoms .
Synthesis Analysis
The synthesis of related trifluoromethylated compounds has been achieved through various methods. For instance, trifluoromethylated arylpropanoic acids have been synthesized using one-pot reactions involving Friedel-Crafts alkylation or tandem Friedel-Crafts alkylation-cycloacylation of arenes/phenols with 2-(trifluoromethyl)acrylic acid under superacidic conditions . Additionally, the synthesis of 5-fluoro-dihydroindolizines from pyrrole-2-acetic acids and α-trifluoromethyl alkenes involves a photocatalytic defluorinative coupling that cleaves the C-F bond in the trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of fluoroorganic compounds, including those with trifluoromethyl groups, is characterized by the presence of fluorine atoms, which significantly influence the chemical properties of these molecules. The structure-energy calculations of reaction intermediates using ab initio theoretical methods have been utilized to rationalize the outcomes of synthetic reactions involving these compounds .
Chemical Reactions Analysis
Fluorinated compounds, such as 3-Fluoro-5-(trifluoromethyl)phenylacetic acid, participate in various chemical reactions. The presence of fluorine atoms can affect the reactivity and selectivity of these molecules. For example, the fluoro-trifluoromethylation of arylacetylenes produces (Z)-α-fluoro-β-CF3 styrenes, demonstrating the potential of Cu(III)-CF3 complexes in organic synthesis . Furthermore, the dual C-F bond cleavage in a trifluoromethyl group during the synthesis of 5-fluoro-dihydroindolizines showcases the unique reactivity patterns of these fluorinated compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-5-(trifluoromethyl)phenylacetic acid and related compounds are influenced by the presence of fluorine atoms. Fluorine's high electronegativity and small size contribute to the stability and unique reactivity of these molecules. The use of 2-fluoro-2-phenylacetic acid as a chiral derivatizing agent and the analysis of its esters with substituted-phenyl alcohols by 19F NMR spectroscopy highlight the distinct properties that fluorine imparts to these compounds . Additionally, the preparation of 3,5-difluorophenylacetic acid from 3,5-difluoro-bromobenzene through a Grignard reaction followed by hydrolysis and reduction steps indicates the versatility of synthetic approaches to obtain fluorinated phenylacetic acids .
Applications De Recherche Scientifique
Synthesis and Organic Chemistry Applications
3-Fluoro-5-(trifluoromethyl)phenylacetic acid plays a significant role in the synthesis of various organic compounds. For instance, it is utilized in the syn-fluoro- and -oxy-trifluoromethylation of arylacetylenes, which enables the production of functionally diverse Z-alkenes (Zhang, Wan, & Bie, 2017). Additionally, this compound is used in fluorination processes, such as in the divergent strategy for fluorination of phenylacetic acid derivatives (Madani et al., 2022).
Chiral Derivatizing Agent
2-fluoro-2 phenylacetic acid, a related compound, has been synthesized from phenylglycine and used as a chiral derivatizing agent. This application is crucial for measuring the enantiomeric excess of secondary alcohols and primary amines through 19F NMR spectroscopy (Hamman, Béguin, & Arnaud, 1991).
Synthesis of Functionalized Oligomers
In the field of polymer chemistry, 3-fluoro-5-(trifluoromethyl)phenylacetic acid has been used for the synthesis of novel compounds like metallo-porphyrazines. These compounds exhibit solubility in common organic solvents, indicating their potential for various applications in materials science (Gonca, 2013).
Fluoromethylation in Organic Synthesis
This compound also finds its application in organocatalyzed trifluoromethylation processes. An example is the trifluoromethylation of ketones and sulfonyl fluorides by fluoroform under a superbase system (Okusu et al., 2015). Such reactions are significant for the creation of biologically relevant trifluoromethylated compounds.
Photoredox Catalysis
Moreover, this compound is involved in photoredox catalysis for fluoromethylation of carbon-carbon multiple bonds. This methodology is pivotal in the synthesis of organofluorine compounds, which are valuable in pharmaceuticals and agrochemicals (Koike & Akita, 2016).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Propriétés
IUPAC Name |
2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-7-2-5(3-8(14)15)1-6(4-7)9(11,12)13/h1-2,4H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIBHDUPSIQRPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374670 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(trifluoromethyl)phenylacetic acid | |
CAS RN |
195447-79-1 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 195447-79-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



